molecular formula C24H25N3O3S B2990409 N1-(2-ethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898407-76-6

N1-(2-ethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2990409
CAS No.: 898407-76-6
M. Wt: 435.54
InChI Key: SQJSMASSRSGOIL-UHFFFAOYSA-N
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Description

N1-(2-ethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-ethoxyphenyl group at the N1 position and a hybrid substituent at N2 combining indoline and thiophene moieties. The ethoxy group may influence metabolic stability, while the indoline and thiophene moieties could enhance binding to biological targets due to their aromatic and heterocyclic properties .

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-2-30-21-11-6-4-9-18(21)26-24(29)23(28)25-16-20(22-12-7-15-31-22)27-14-13-17-8-3-5-10-19(17)27/h3-12,15,20H,2,13-14,16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJSMASSRSGOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-ethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is the reaction of 2-ethoxyaniline with chloroacetyl chloride to form the corresponding amide, followed by a subsequent reaction with indoline and thiophene derivatives under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, N1-(2-ethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is studied for its bioactive properties. It has shown promise in various assays, including antimicrobial and anticancer activities.

Medicine: The compound is being investigated for its therapeutic potential. Preliminary studies suggest that it may have applications in the treatment of certain diseases, although further research is needed to confirm its efficacy and safety.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in advanced manufacturing processes and product formulations.

Mechanism of Action

The mechanism by which N1-(2-ethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Comparisons

The table below highlights structural differences and similarities between the target compound and related oxalamides:

Compound Name N1 Substituent N2 Substituent Key Functional Groups Applications/Findings References
N1-(2-ethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide 2-ethoxyphenyl 2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl Ethoxy, indoline, thiophene Potential flavoring/therapeutic agent (inferred from structural analogs) N/A
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Methoxy, pyridine Umami flavor enhancer; reduces MSG in foods; approved by regulatory bodies
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,3-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Methoxy, pyridine 51% CYP3A4 inhibition at 10 µM (non-definitive assay)
GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) 4-bromophenyl 1,3-dioxoisoindolin-2-yl Bromo, isoindoline-dione Antimicrobial activity tested in vitro
Compound 21 (N1-(3-Ethoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide) 3-ethoxyphenyl 4-methoxyphenethyl Ethoxy, methoxy High synthesis yield (83%); potential enzyme inhibitor

Biological Activity

N1-(2-ethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxalamide backbone, with substituents including an ethoxyphenyl group, an indoline moiety, and a thiophene ring. This combination of functional groups suggests a rich potential for interaction with biological targets, which may lead to various therapeutic applications.

Property Value
Molecular FormulaC24H25N3O3S
Molecular Weight435.54 g/mol
Purity≥ 95%
Physical StateSolid
Melting Point127 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Indoline Derivative : Indole derivatives are synthesized via Fischer indole synthesis or similar methods.
  • Thiophene Introduction : The thiophene ring is introduced through cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
  • Coupling Reaction : The indoline and thiophene intermediates are coupled using oxalyl chloride to form the oxalamide linkage.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The presence of the indole and thiophene rings enhances its potential for π-π interactions and hydrogen bonding with biological macromolecules.

Therapeutic Potential

Research indicates that compounds with similar structures have shown promise in treating various conditions, including:

  • Anticancer Activity : Some indole and thiophene derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through modulation of cell cycle regulators.
  • Antimicrobial Properties : Compounds featuring thiophene rings have been reported to possess antimicrobial activity against a range of pathogens.
  • Neuroprotective Effects : Indole derivatives are known for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Studies : A study conducted on related compounds demonstrated significant inhibition of tumor growth in xenograft models, suggesting that the oxalamide scaffold may enhance bioactivity through improved pharmacokinetic profiles .
  • Antimicrobial Activity : Research has shown that derivatives containing thiophene exhibit notable antibacterial activity against Gram-positive bacteria, indicating the potential for development as novel antimicrobial agents .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may inhibit specific kinases involved in cell signaling pathways, leading to altered cellular responses .

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